3-Ethoxy-5-(trifluoromethyl)benzaldehyde
Description
3-Ethoxy-5-(trifluoromethyl)benzaldehyde is a substituted benzaldehyde derivative characterized by an ethoxy group (-OCH₂CH₃) at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. Its molecular formula is C₁₀H₉F₃O₂, with a molecular weight of 224.17 g/mol. The ethoxy group introduces electron-donating effects, while the trifluoromethyl group is strongly electron-withdrawing, creating a unique electronic environment that influences reactivity, solubility, and applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
3-ethoxy-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9-4-7(6-14)3-8(5-9)10(11,12)13/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBGXSKCGXZSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-(trifluoromethyl)benzaldehyde typically involves the introduction of the ethoxy and trifluoromethyl groups onto a benzaldehyde ring. One common method is the Friedel-Crafts acylation reaction, where an ethoxybenzene derivative is reacted with a trifluoromethylating agent under acidic conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: 3-Ethoxy-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Ethoxy-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
3-Ethoxy-5-(trifluoromethyl)benzaldehyde serves as an important building block in organic synthesis. Its structure allows for various reactions, including:
- Aldol Condensation: The compound can participate in aldol reactions to form β-hydroxy aldehydes or ketones.
- Electrophilic Aromatic Substitution: The trifluoromethyl group enhances electrophilicity, making it a suitable substrate for further functionalization.
Pharmaceutical Development
The compound is investigated for its potential use in pharmaceuticals due to its unique chemical properties:
- Antimicrobial Activity: Studies have shown that derivatives of trifluoromethylbenzaldehydes exhibit antimicrobial properties, making them candidates for new antibiotics.
- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes, which is crucial in drug design targeting metabolic pathways.
Agrochemical Applications
In agrochemistry, this compound is explored for its potential as:
- Pesticide Intermediate: Its derivatives are being studied for effectiveness against agricultural pests, contributing to the development of safer and more effective pesticides.
- Herbicide Development: The compound's reactivity allows it to be transformed into herbicidal agents that target specific weed species.
Case Study 1: Synthesis of Trifluoromethylpyridine Derivatives
A study published in J-Pestics details the synthesis of trifluoromethylpyridine derivatives using this compound as a starting material. The research highlights the compound's role in creating novel agrochemicals with enhanced efficacy against pests while minimizing environmental impact .
Case Study 2: Antimicrobial Screening
In another study focusing on the pharmaceutical applications of trifluoromethyl compounds, researchers synthesized derivatives from this compound and evaluated their antimicrobial activity against various bacterial strains. The results indicated promising activity, suggesting further exploration for therapeutic applications .
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3-Ethoxy-5-(trifluoromethyl)benzaldehyde, a compound characterized by its unique trifluoromethyl group, has garnered attention in recent years for its potential biological activities. This article delves into the biological properties of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
This compound is a derivative of benzaldehyde with an ethoxy group and a trifluoromethyl group attached to the aromatic ring. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological activity. The compound can be synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions involving benzylzinc halides .
The trifluoromethyl group enhances the compound's interaction with biological targets, often increasing potency compared to non-fluorinated analogs. This group can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to proteins or nucleic acids. The ethoxy group may also influence the compound's solubility and permeability across biological membranes, thereby affecting its bioavailability.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentrations (MICs) against various bacterial strains such as E. coli and C. albicans. The MIC values for these compounds can be as low as 4.88 µg/mL . This suggests that this compound may also possess similar antimicrobial capabilities.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. In one study, related trifluoromethyl-containing compounds were tested against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The results indicated that these compounds had IC50 values better than Doxorubicin, a standard chemotherapeutic agent . This suggests that this compound could be a promising candidate for further development in cancer therapy.
Case Studies
- Antimicrobial Evaluation : A study evaluated several trifluoromethyl-containing compounds for their antibacterial activity against B. mycoides, E. coli, and C. albicans. The most active compound exhibited an MIC of 4.88 µg/mL, indicating strong antimicrobial properties .
- Anticancer Activity : In another investigation, a series of compounds similar to this compound were tested against eight human cancer cell lines. Results showed that certain derivatives had IC50 values of 22.4 µM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 µM) .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
